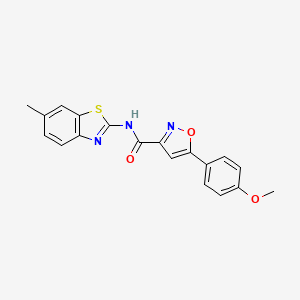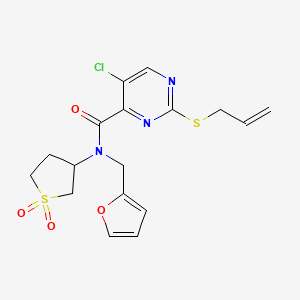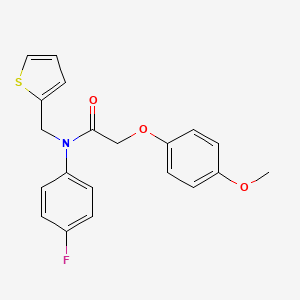![molecular formula C17H26N2O2 B11369979 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide](/img/structure/B11369979.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a cyclohexyl ring, further connected to a methoxybenzamide moiety. Its chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate by reacting cyclohexanone with dimethylamine under acidic conditions to form 1-(dimethylamino)cyclohexane.
Methylation: The intermediate is then methylated using formaldehyde and formic acid to introduce the methyl group, resulting in 1-(dimethylamino)cyclohexylmethyl.
Coupling with Methoxybenzamide: The final step involves coupling the methylated intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a pharmacological tool in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Known for its psychoactive properties and used in pharmacological studies.
N-{[1-(dimethylamino)cyclohexyl]methyl}-N2-(2-methoxyethyl)glycinamide: Utilized in biochemical research for its unique structural features.
Uniqueness
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-19(2)17(11-7-4-8-12-17)13-18-16(20)14-9-5-6-10-15(14)21-3/h5-6,9-10H,4,7-8,11-13H2,1-3H3,(H,18,20) |
InChI Key |
OEQIZJYAFPZNOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11369911.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11369914.png)


![N-(2-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11369945.png)
![6-Methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11369947.png)

![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11369959.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11369962.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11369970.png)
![2-(4-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11369972.png)

